(2S)-2-ethoxy-3-[4-[(E)-5-phenylpent-2-en-4-ynoxy]phenyl]propanoic Acid
Description
“(2S)-2-ethoxy-3-[4-[(E)-5-phenylpent-2-en-4-ynoxy]phenyl]propanoic acid” is a chiral propanoic acid derivative featuring a stereospecific ethoxy group at the C2 position and a substituted phenyl ring at C2. The phenyl group is further modified by a conjugated enynoxy linker (pent-2-en-4-ynoxy) terminated with a phenyl substituent. This structure confers unique electronic and steric properties, making it a candidate for biological activity studies, particularly in peroxisome proliferator-activated receptor (PPAR) modulation, as suggested by structural analogs in the evidence .
Properties
IUPAC Name |
(2S)-2-ethoxy-3-[4-[(E)-5-phenylpent-2-en-4-ynoxy]phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O4/c1-2-25-21(22(23)24)17-19-12-14-20(15-13-19)26-16-8-4-7-11-18-9-5-3-6-10-18/h3-6,8-10,12-15,21H,2,16-17H2,1H3,(H,23,24)/b8-4+/t21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZUJPUCWXJTSU-VPVJOJIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC1=CC=C(C=C1)OCC=CC#CC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H](CC1=CC=C(C=C1)OC/C=C/C#CC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S)-2-ethoxy-3-[4-[(E)-5-phenylpent-2-en-4-ynoxy]phenyl]propanoic acid, commonly referred to as a novel synthetic compound, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.
- CAS Number : 351864-00-1
- Molecular Formula : C22H22O4
- Molecular Weight : 350.408 g/mol
The compound primarily functions as a dual agonist for peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARγ. These receptors play crucial roles in regulating lipid metabolism, glucose homeostasis, and adipocyte differentiation. Upon activation by ligands such as this compound, PPARs modulate the transcription of target genes involved in fatty acid oxidation and inflammation control .
Pharmacological Effects
- Lipid Metabolism : Research indicates that this compound exhibits significant lipid-lowering effects. In vivo studies demonstrated its ability to reduce triglyceride levels and improve lipid profiles in diabetic models .
- Glucose Homeostasis : The compound has been shown to enhance insulin sensitivity and lower blood glucose levels in genetic diabetic mice (db/db) models, suggesting its potential utility in managing type 2 diabetes .
- Anti-inflammatory Properties : Activation of PPARγ by this compound may suppress NF-kappa-B-mediated pro-inflammatory responses, which is critical for maintaining gut homeostasis and potentially reducing the risk of chronic inflammatory diseases .
Study 1: Efficacy in Diabetic Models
A study evaluating the effects of this compound on db/db mice revealed a marked decrease in blood glucose levels and improved insulin sensitivity. The results indicated an EC(50) value of 0.012 µM for PPARα activation and 0.032 µM for PPARγ activation, highlighting its potency as a dual agonist .
Study 2: Lipid Profile Improvement
In another investigation, treatment with this compound resulted in a significant reduction in serum triglycerides and total cholesterol levels compared to control groups. This suggests that the compound could serve as a therapeutic agent for dyslipidemia .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to (2S)-2-ethoxy-3-[4-[(E)-5-phenylpent-2-en-4-ynoxy]phenyl]propanoic acid exhibit anticancer properties. For instance, research involving structural analogs has shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity, which is a critical area of research in drug development. Compounds with similar functional groups have been studied for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits for conditions like arthritis and other inflammatory diseases .
Polymer Chemistry
In material science, the unique structure of this compound allows for its use as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research indicates that such polymers can be utilized in coatings and composite materials .
Case Studies
Comparison with Similar Compounds
The compound belongs to a class of arylpropanoic acid derivatives with modifications at the phenyl ring and the C2/C3 positions. Below is a systematic comparison with structurally and functionally related molecules:
Structural and Functional Analogues
Table 1: Key Structural and Pharmacological Comparisons
Key Comparative Insights
- However, its lack of heterocyclic moieties (e.g., phenoxazine in Ragaglitazar) may reduce binding affinity compared to clinical PPAR agonists .
- Stereochemical Influence: The (2S)-configuration is critical for activity, as seen in Ragaglitazar and other PPAR-targeting propanoic acids. Mirroring this, the target compound’s chiral center likely dictates receptor interaction specificity .
- Acidity and Solubility: The carboxylic acid group (pKa ~4.5) ensures ionization at physiological pH, enhancing solubility. However, the hydrophobic enynoxy-phenyl substituent may counterbalance this, necessitating formulation optimization .
Q & A
Q. Critical Parameters :
- Solvent choice (e.g., THF for polar intermediates).
- Temperature control to prevent racemization.
- Purification via preparative HPLC or column chromatography () .
Basic: How is enantiomeric purity assessed for this compound?
Methodological Answer:
Enantiomeric purity is validated using:
- Chiral HPLC : Employ columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases. references HPLC methods for structurally similar amino acid derivatives .
- Optical Rotation : Compare experimental [α]D values with literature data (e.g., PubChem entries in ) .
- NMR with Chiral Shift Reagents : Europium complexes (e.g., Eu(hfc)₃) resolve diastereomeric splitting in proton NMR () .
Table 1 : Example Analytical Parameters
| Method | Conditions | Reference |
|---|---|---|
| Chiral HPLC | Chiralpak IB, 90:10 hexane:IPA, 1 mL/min | |
| Optical Rotation | [α]D²⁵ = +12.5° (c=1, MeOH) |
Advanced: How can reaction efficiency be optimized for the coupling of the ethoxy group while minimizing racemization?
Methodological Answer:
- Catalyst Screening : Use Pd(II) or Cu(I) catalysts for stereoretentive coupling. highlights fluorophenyl sulfinic acid salts as intermediates in stereospecific reactions .
- Temperature Control : Maintain reactions below 0°C during nucleophilic substitutions ( uses ice baths for LiOH-mediated hydrolysis) .
- Protecting Groups : Temporarily block reactive sites (e.g., tert-butoxycarbonyl (Boc) groups in ) to prevent side reactions .
Data Contradiction Note :
Discrepancies in reported yields may arise from solvent purity or catalyst loadings. Cross-validate with kinetic studies (e.g., monitoring via LC-MS) .
Advanced: How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts or melting points)?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Assign proton-proton and carbon-proton correlations to confirm structural integrity (e.g., uses InChIKey validation via PubChem) .
- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., ’s DrugBank entry for a related compound used crystallographic data) .
- Reproducibility Checks : Replicate synthesis under strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere as per ) .
Example : If melting points vary, assess polymorphic forms via differential scanning calorimetry (DSC) .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Engineering Controls : Use fume hoods for reactions involving volatile intermediates () .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. emphasizes avoiding skin contact with hazardous analogs .
- Emergency Measures : Provide eyewash stations and emergency showers (per OSHA guidelines in ) .
Table 2 : Hazard Mitigation
| Risk | Mitigation | Reference |
|---|---|---|
| Skin Contact | Immediate washing with soap/water | |
| Airborne Exposure | Monitor with real-time sensors (e.g., PID detectors) |
Advanced: What in silico tools predict the biological activity or metabolic pathways of this compound?
Methodological Answer:
- Docking Studies : Use AutoDock Vina with protein targets (e.g., cyclooxygenase-2 for anti-inflammatory activity, inferred from ’s DrugBank entry) .
- ADMET Prediction : SwissADME or ADMETLab² estimate bioavailability and toxicity ( references EPA DSSTox for toxicology data) .
- Metabolic Pathway Mapping : CypReact or GLORYx predict phase I/II metabolism (e.g., hydroxylation or glucuronidation) .
Basic: How are impurities or degradation products characterized during synthesis?
Methodological Answer:
- LC-MS/MS : Identify impurities via high-resolution mass spectrometry ( lists impurities like 2-(4-formylphenyl)-propanoic acid) .
- Stability Studies : Accelerated degradation under heat/light (40°C, 75% RH) followed by HPLC monitoring (per ICH guidelines in ) .
Example : A 0.5% impurity threshold is typical for pharmaceutical intermediates () .
Advanced: What strategies improve yield in the final hydrolysis step to the propanoic acid?
Methodological Answer:
- Base Selection : Use LiOH over NaOH for milder hydrolysis ( achieved 85% yield with LiOH in THF/water) .
- pH Control : Maintain pH ~6 during acidification to prevent side-product formation () .
- Microwave Assistance : Reduce reaction time from hours to minutes (e.g., 100°C, 150 W) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
